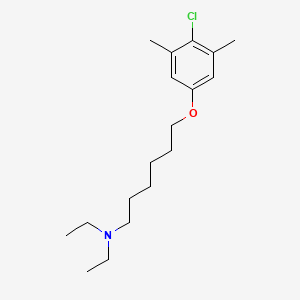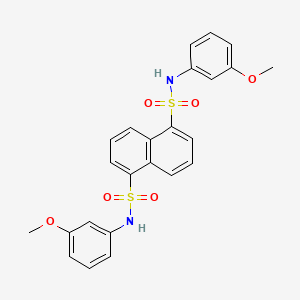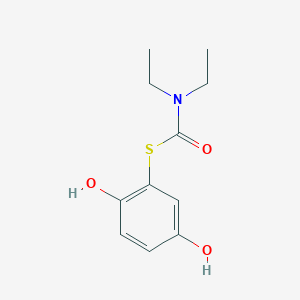![molecular formula C20H22N2O3 B5179635 2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide, also known as CXB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CXB is a benzoxazole derivative that has a unique structure, making it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. The exact mechanism of action of this compound is still being investigated, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In animal models, this compound has been shown to reduce inflammation and pain, as well as to induce apoptosis in cancer cells. This compound has also been shown to enhance plant growth and to protect plants from pathogens. In material science, this compound has been shown to have unique optical and electronic properties, making it a promising material for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide has several advantages for use in lab experiments, including its unique structure, its potential applications in various fields, and its ability to modulate various signaling pathways. However, there are also some limitations to the use of this compound in lab experiments. This compound can be difficult and expensive to synthesize, and its effects can be highly context-dependent. Further research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.
Direcciones Futuras
There are many future directions for research on 2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide, including its potential applications in medicine, agriculture, and material science. In medicine, further research is needed to fully understand the anti-inflammatory and analgesic properties of this compound, as well as its potential as a treatment for cancer. In agriculture, further research is needed to understand the mechanisms by which this compound enhances plant growth and protects plants from pathogens. In material science, further research is needed to explore the unique optical and electronic properties of this compound and to develop new applications for this promising material. Overall, this compound is a fascinating compound with many potential applications, and further research is needed to fully understand its effects and potential.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with 2-furylacetic acid, followed by cyclization with cyclohexanone. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis of this compound has been optimized to increase yield and purity, and various modifications to the synthesis method have been proposed to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide has been the subject of extensive research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models. This compound has also been investigated for its potential as a treatment for cancer, as it has been shown to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its ability to enhance plant growth and to protect plants from pathogens. This compound has also been investigated for its potential applications in material science, as it has been shown to have unique optical and electronic properties.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[2-(furan-2-yl)ethyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-11-10-16-7-4-12-24-16)15-8-9-17-18(13-15)25-20(22-17)14-5-2-1-3-6-14/h4,7-9,12-14H,1-3,5-6,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUXBPCNVSYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)



![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
